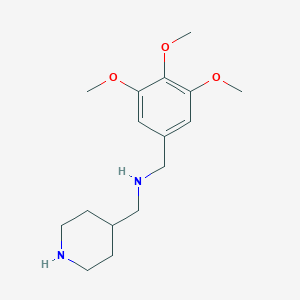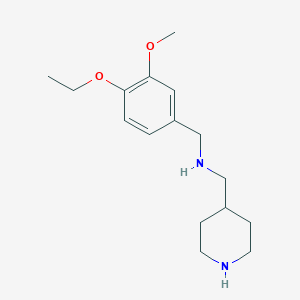
(3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine” is a biochemical compound with the molecular formula C13H21N3O and a molecular weight of 235.33 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1COCCN1CCCNCC2=CC=NC=C2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 235.33 and a molecular formula of C13H21N3O .Aplicaciones Científicas De Investigación
Antioxidant and Acetylcholinesterase Inhibitory Properties
Research has shown that certain γ-pyridinyl amine derivatives, including compounds related to (3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine, exhibit notable antioxidant activity and moderate acetylcholinesterase inhibitory properties. These compounds have been recognized for their potential in designing new pyridine-based molecules with dual activity for antioxidant and acetylcholinesterase inhibitory capacities, which could be significant in treating neurodegenerative diseases like Alzheimer's (Vargas Méndez & Kouznetsov, 2015).
Synthesis of Biologically Active Compounds
The compound 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, closely related to this compound, is a significant intermediate in the synthesis of various biologically active compounds. It has been used in the development of small molecule anticancer drugs, highlighting its importance in pharmaceutical research and drug development (Wang et al., 2016).
Antimicrobial and Antiurease Activities
Studies on morpholine derivatives, which include structures similar to this compound, have demonstrated antimicrobial and antiurease activities. Some of these compounds have shown efficacy against specific microbes like Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae, suggesting their potential in antimicrobial drug development (Bektaş et al., 2012).
Synthesis and Characterization of Metal Complexes
Research on the synthesis and characterization of metal complexes using ligands related to this compound has been conducted. These studies are significant in the field of coordination chemistry and have potential applications in catalysis and material science (Dehghanpour & Rominger, 2008).
Anticancer Activity of Derivatives
Derivatives of this compound have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against various cancer cell lines, indicating their potential in cancer therapy (Kumar et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3-morpholin-4-yl-N-(pyridin-4-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1(7-16-8-10-17-11-9-16)4-15-12-13-2-5-14-6-3-13/h2-3,5-6,15H,1,4,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNMZQLUQBOZKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)

![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)
![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)


![N-(2-ethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262683.png)
![2-(2-Chloro-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B262684.png)
![N-(2-fluorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262686.png)
![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262688.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)